hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound characterized by the presence of a hexyl group and a carbamate functional group attached to a hexafluoropropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of hexylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
Hexylamine+1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate→Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures are often employed.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines and alcohols.
Substitution: Various alkyl or aryl-substituted carbamates.
Scientific Research Applications
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The hexafluoropropan-2-yl moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can be compared with other similar compounds, such as:
Hexyl N-(1,1,1-trifluoropropan-2-yl)carbamate: Similar structure but with fewer fluorine atoms, resulting in different chemical properties and reactivity.
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: Contains a urea group instead of a carbamate, leading to different biological and chemical activities.
Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amine: Lacks the carbamate
Properties
IUPAC Name |
hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F6NO2/c1-2-3-4-5-6-19-8(18)17-7(9(11,12)13)10(14,15)16/h7H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBGWOMNLBAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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